3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid
Description
3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid is a thiophene-based organic compound characterized by a 2-chlorophenyl substituent at the 5-position of the thiophene ring and an acrylic acid group at the 3-position. Its molecular formula is C₁₃H₉ClO₂S, with a molar mass of 264.7 g/mol (calculated based on substituent contributions and corroborated by data for its 4-chlorophenyl analog ).
Properties
Molecular Formula |
C13H9ClO2S |
|---|---|
Molecular Weight |
264.73 g/mol |
IUPAC Name |
3-[5-(2-chlorophenyl)thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H9ClO2S/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16) |
InChI Key |
GJSGWEBGESDTBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and a suitable diene.
Substitution with Chlorophenyl Group: The thiophene ring is then substituted with a 2-chlorophenyl group using a halogenation reaction.
Addition of Acrylic Acid Moiety: Finally, the acrylic acid moiety is added through a reaction involving an appropriate acrylate ester and a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving protein interactions and enzyme activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Chlorophenyl-Thiophene Derivatives
Table 1: Structural and Physicochemical Properties
Key Observations :
- Positional Isomerism: The 2-chlorophenyl and 4-chlorophenyl analogs (Table 1, rows 1–2) share identical molecular formulas but differ in chlorine substitution.
- Heterocycle Replacement : Replacing thiophene with furan (Table 1, row 3) reduces aromaticity and electron density, which may impact electronic properties such as absorption spectra or charge transport in materials applications .
- Functional Group Effects: The acetyl group in 1-[5-(2-chlorophenyl)thien-2-yl]ethanone (Table 1, row 4) lacks the carboxylic acid's acidity, reducing solubility in polar solvents compared to acrylic acid derivatives .
Electronic and Steric Effects
- In contrast, the 3,5-dichlorophenyl substituent in 5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid (sc-349969, ) introduces greater steric bulk and electronic withdrawal, which could hinder molecular packing in crystalline materials.
- Acrylic Acid vs. Esters : Ethyl esters of chlorothiophene carboxylic acids (e.g., 2-Thiophenecarboxylic acid, 5-chloro-, ethyl ester , ACI-INT-564 ) exhibit higher lipophilicity than the acrylic acid derivatives, influencing their bioavailability in pharmacological contexts.
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